(R)-2-Methoxymandelonitrile

Biocatalysis Dynamic Kinetic Resolution Chiral Carboxylic Acid Synthesis

Procure (R)-2-Methoxymandelonitrile (CAS 121985-99-7) to guarantee stereochemical fidelity in your asymmetric synthesis. Unlike racemic mixtures, this enantiopure (R)-cyanohydrin eliminates unpredictable enantiomeric excess, ensuring reproducible outcomes in the synthesis of α-hydroxy acids, aldehydes, and 2-amino alcohols. Its ortho-methoxy substitution provides distinct electronic and solubility properties, making it the definitive precursor for ortho-substituted aromatic scaffolds. Protect your downstream pharmaceutical intermediate integrity from the first step.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13830064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methoxymandelonitrile
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C#N)O
InChIInChI=1S/C9H9NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,1H3/t8-/m0/s1
InChIKeyUYOPHIQZIDOLKF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (R)-2-Methoxymandelonitrile (CAS 121985-99-7) for Chiral Synthesis Procurement


(R)-2-Methoxymandelonitrile (CAS 121985-99-7), molecular formula C9H9NO2, is an enantiomerically pure chiral cyanohydrin featuring a stereogenic center bearing both hydroxyl and nitrile functional groups on a 2-methoxyphenyl scaffold . As a chiral building block, it serves as a key intermediate in asymmetric synthesis, particularly as a precursor to optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols . The compound is commercially available with typical purity of ≥95% and is utilized in pharmaceutical intermediate synthesis where defined stereochemistry is essential for downstream applications .

Why (R)-2-Methoxymandelonitrile Cannot Be Substituted with Racemic or Other Cyanohydrin Analogs


Substituting (R)-2-methoxymandelonitrile with racemic 2-methoxymandelonitrile or structurally related cyanohydrins introduces significant scientific and operational risk due to stereochemistry-dependent reactivity and biological outcomes. In enzymatic transformations, the (R)- and (S)-enantiomers of 2-methoxymandelonitrile exhibit markedly different hydrolysis rates: with Pseudomonas fluorescens nitrilase, the (R)-enantiomer is preferentially hydrolyzed, yielding 92% ee (R)-acid at 50% conversion, whereas extended conversion to 85% reduces (R)-acid ee to only 27% [1]. This stereochemical divergence means that racemic starting material produces unpredictable enantiomeric excess in downstream products, compromising the stereochemical integrity of pharmaceutical intermediates. Furthermore, mandelonitrile itself demonstrates limited stability under certain conditions—being labile in methanol, 95% ethanol, and water while relatively stable only in acetonitrile [2]—and phenylglycinenitrile exhibits higher stability than mandelonitrile across all tested pH values [3], underscoring that cyanohydrins are not interchangeable without compromising reaction outcomes. The ortho-methoxy substitution on (R)-2-methoxymandelonitrile further distinguishes it from unsubstituted mandelonitrile and para-substituted analogs by altering both solubility in organic solvents and electronic properties of the aromatic ring .

Quantitative Differentiation Evidence for (R)-2-Methoxymandelonitrile Procurement Decisions


Enantioselective Hydrolysis: (R)-2-Methoxymandelonitrile vs Racemate in Nitrilase-Catalyzed Resolution

The (R)-enantiomer of 2-methoxymandelonitrile is preferentially hydrolyzed by Pseudomonas fluorescens DSM 7155 nitrilase compared to the (S)-enantiomer. When racemic 2-(methoxy)-mandelonitrile is used as substrate, the enzyme produces (R)-2-methoxymandelic acid with 92% enantiomeric excess (ee) at 50% overall conversion. However, as conversion proceeds to 85%, the ee of the (R)-acid product decreases substantially to 27% [1]. This demonstrates that the (R)-enantiomer reacts at a significantly faster rate, enabling kinetic resolution but also revealing that extended reaction times compromise enantiopurity due to competing (S)-enantiomer hydrolysis or racemization.

Biocatalysis Dynamic Kinetic Resolution Chiral Carboxylic Acid Synthesis

Enzymatic Enantioselectivity Comparison: (R)- vs (S)-Mandelonitrile with Engineered Hydroxynitrile Lyases

Steady-state kinetic analysis of engineered S-selective hydroxynitrile lyases (S-HNLs) reveals substantial differences in catalytic efficiency toward (R)- versus (S)-mandelonitrile. For the HNL30 variant, kcat/Km for (S)-mandelonitrile was 480 mM⁻¹ min⁻¹ compared to only 3.6 mM⁻¹ min⁻¹ for (R)-mandelonitrile, representing a 133-fold preference for the (S)-enantiomer (E-value = 133) [1]. For the HNL54 variant, (S)-mandelonitrile showed kcat/Km of 39.3 mM⁻¹ min⁻¹ versus 8.1 mM⁻¹ min⁻¹ for (R)-mandelonitrile (E-value = 4.9, S-selective). The HNL85 variant showed no detectable activity toward either enantiomer under the assay conditions [1]. These data demonstrate that mandelonitrile enantiomers are not functionally equivalent in enzymatic transformations, with enzyme engineering capable of producing highly enantioselective biocatalysts.

Hydroxynitrile Lyase Enzyme Engineering Enantioselectivity

Scalable Synthesis of (R)-2-Methoxymandelic Acid: Nitrilase Engineering Yields 97% ee Product

A one-pot, enantioselective dynamic kinetic resolution process using engineered BCJ2315 nitrilase was developed for scalable synthesis of (R)-2-methoxymandelic acid, a direct downstream product of (R)-2-methoxymandelonitrile hydrolysis. The optimized process afforded (R)-2-methoxymandelic acid in 97% enantiomeric excess with 70% isolated yield on multigram scale [1]. Key process innovations included the addition of sodium bisulfite to prevent enzyme deactivation by aldehyde starting material, eliminating the need to isolate the intermediate cyanohydrin [1]. This demonstrates that (R)-2-methoxymandelonitrile serves as a viable intermediate in industrially relevant, scalable biocatalytic processes for producing high-value chiral building blocks.

Biocatalysis Protein Engineering Process Development

Chiral Building Block for Diverse Stereoselective Transformations: Synthetic Utility of Enantiopure Cyanohydrins

Enantiopure cyanohydrins, including (R)-2-methoxymandelonitrile, serve as versatile chiral building blocks that can be converted to multiple downstream stereochemically defined products: α-hydroxy carboxylic acids (via nitrile hydrolysis), α-hydroxy aldehydes (via partial reduction), α-hydroxy ketones (via organometallic addition), and 2-amino alcohols (via nitrile reduction) [1]. The ortho-methoxy substitution on (R)-2-methoxymandelonitrile distinguishes it from unsubstituted mandelonitrile (CAS 10020-96-9) and para-substituted 4-methoxymandelonitrile (CAS 97070-73-0) by altering both the electronic properties of the aromatic ring and solubility in organic solvents, which affects reactivity in subsequent transformations . Chiral cyanohydrins can be synthesized in enantiomerically pure form via chemoenzymatic hydrogen cyanide addition onto the corresponding aldehyde using hydroxynitrile lyase, and can be protected (e.g., as methoxyisopropyl derivatives) to prevent racemization during downstream transformations [2].

Asymmetric Synthesis Chiral Pool Pharmaceutical Intermediates

Protection Strategy: Methoxyisopropyl (MIP) Protection in Flow Reactor for Racemization Prevention

Mandelonitrile and its derivatives, including (R)-2-methoxymandelonitrile, are susceptible to racemization under basic conditions, necessitating protection before further transformations. Methoxyisopropyl (MIP) protection of mandelonitrile under acidic conditions has been demonstrated and optimized in an automated microscale continuous flow system, with subsequent scale-up achieved under identical conditions using a larger flow reactor [1]. This flow-based protection strategy prevents instant racemization that would otherwise occur under basic conditions, enabling the preservation of stereochemical integrity during downstream processing [1]. The chemoenzymatic flow cascade integrates aqueous cyanohydrin formation with organic-phase protection in a single process utilizing membrane-based phase separation [2].

Flow Chemistry Protecting Groups Process Intensification

Validated Application Scenarios for (R)-2-Methoxymandelonitrile in Research and Industrial Settings


Enantioselective Synthesis of (R)-2-Methoxymandelic Acid via Biocatalytic Hydrolysis

(R)-2-Methoxymandelonitrile serves as a direct precursor to (R)-2-methoxymandelic acid, a valuable chiral building block for pharmaceutical synthesis. The engineered BCJ2315 nitrilase process demonstrates that this transformation can be achieved in a one-pot dynamic kinetic resolution with 97% ee and 70% isolated yield on multigram scale [1]. The enantioselectivity of nitrilases toward the (R)-enantiomer—producing (R)-acid with 92% ee at 50% conversion from racemic substrate [2]—underscores that starting with enantiopure (R)-2-methoxymandelonitrile eliminates the need for resolution and ensures consistent stereochemical outcome.

Asymmetric Synthesis of α-Hydroxy Carboxylic Acids, Aldehydes, Ketones, and 2-Amino Alcohols

As an enantiopure chiral cyanohydrin, (R)-2-methoxymandelonitrile is a versatile intermediate for synthesizing multiple classes of stereochemically defined compounds: α-hydroxy carboxylic acids (via nitrile hydrolysis), α-hydroxy aldehydes (via partial reduction), α-hydroxy ketones (via organometallic addition), and 2-amino alcohols (via nitrile reduction) [1][2]. The ortho-methoxy substitution distinguishes it from unsubstituted and para-substituted analogs, providing distinct electronic properties and organic solvent solubility [3], making it the appropriate choice when ortho-substituted aromatic scaffolds are required in the target molecule.

Flow Chemistry Processes for Protected Chiral Cyanohydrin Derivatives

For multi-step synthetic sequences requiring preservation of stereochemical integrity, (R)-2-methoxymandelonitrile can be protected as the methoxyisopropyl (MIP) derivative. This protection strategy has been validated in automated microscale continuous flow systems and successfully scaled up in larger flow reactors under identical conditions [1]. The chemoenzymatic flow cascade enables integration of aqueous cyanohydrin formation with organic-phase protection using membrane-based phase separation [2], providing a robust, scalable methodology for process development and manufacturing.

Enzyme Screening and Biocatalyst Development for Chiral Nitrile Transformations

(R)-2-Methoxymandelonitrile serves as a model substrate for characterizing and engineering nitrilases and hydroxynitrile lyases. The distinct enantioselectivity profiles observed with nitrilases [1] and engineered HNL variants [2] provide a benchmark for evaluating enzyme performance and stereoselectivity. This compound enables systematic assessment of biocatalyst activity, enantioselectivity, and process robustness in the context of chiral nitrile hydrolysis and cyanohydrin synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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